molecular formula C9H16ClN3S B1502743 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride CAS No. 1185311-27-6

1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride

Cat. No. B1502743
CAS RN: 1185311-27-6
M. Wt: 233.76 g/mol
InChI Key: GOSPJPVXPASYGB-UHFFFAOYSA-N
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Description

“1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” is a chemical compound with the molecular formula C10H18ClN3S and a molecular weight of 247.79 . It is often used for research and development purposes .


Chemical Reactions Analysis

Specific chemical reactions involving “1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” are not available in the current resources. More detailed information might be available in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

“1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” has a molecular weight of 247.79. Other physical and chemical properties such as melting point, boiling point, and density were not available in the current resources .

Mechanism of Action

The mechanism of action for “1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” is not specified in the available resources. It’s often the case that the mechanism of action for a chemical compound is determined through extensive laboratory testing and research .

Safety and Hazards

While specific safety and hazard information for “1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” was not found, general safety precautions for handling chemicals should always be followed. These include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride” are not clear from the available resources. Its use and development would likely depend on the results of ongoing and future research .

properties

IUPAC Name

2-(1-piperazin-1-ylethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12;/h4,7-8,10H,2-3,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSPJPVXPASYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671814
Record name 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride

CAS RN

1185311-27-6
Record name 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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